Methyl 3-(cyanomethyl)-2-methoxybenzoate
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Overview
Description
Methyl 3-(cyanomethyl)-2-methoxybenzoate is an organic compound with the molecular formula C11H11NO3. It is a derivative of benzoic acid and contains a methoxy group, a cyanomethyl group, and a methyl ester group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 3-(cyanomethyl)-2-methoxybenzoate can be synthesized through several methods. One common approach involves the reaction of 3-(cyanomethyl)-2-methoxybenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions, allowing the esterification process to occur efficiently.
Another method involves the use of methyl 3-(bromomethyl)-2-methoxybenzoate as a starting material. This compound can be reacted with sodium cyanide in a polar aprotic solvent like dimethyl sulfoxide (DMSO) to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(cyanomethyl)-2-methoxybenzoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The cyanomethyl group can participate in nucleophilic substitution reactions, where the cyano group is replaced by other nucleophiles.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Reduction: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Sodium cyanide (NaCN) in DMSO.
Hydrolysis: Aqueous hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products Formed
Nucleophilic Substitution: Substituted benzoates with various nucleophiles.
Hydrolysis: 3-(cyanomethyl)-2-methoxybenzoic acid.
Reduction: Methyl 3-(aminomethyl)-2-methoxybenzoate.
Scientific Research Applications
Methyl 3-(cyanomethyl)-2-methoxybenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be utilized in the study of enzyme-catalyzed reactions involving ester hydrolysis.
Medicine: It serves as a
Biological Activity
Methyl 3-(cyanomethyl)-2-methoxybenzoate is an organic compound with the molecular formula C₁₁H₁₃N₁O₂. This compound has garnered attention in medicinal chemistry due to its unique structural features, which include a methoxy group, a nitrile group, and a benzoate structure. The following sections explore its biological activity, mechanisms of action, potential therapeutic applications, and relevant research findings.
- Molecular Weight : Approximately 175.19 g/mol
- Structure : Contains a methoxy group (–OCH₃) and a cyanomethyl group (–CH₂CN) attached to a benzene ring.
- Physical State : Typically encountered as a solid at room temperature.
The presence of the methoxy group enhances solubility in organic solvents, while the nitrile group can participate in various chemical reactions, making it valuable for synthesizing complex organic molecules.
The biological activity of this compound is attributed to its interaction with various biochemical pathways. Key mechanisms include:
- Transmetalation Processes : This compound often participates in transmetalation reactions, crucial for synthesizing biocompatible materials and pharmaceuticals.
- Enzyme Inhibition : Preliminary studies suggest that it may inhibit certain cytochrome P450 enzymes, which are involved in drug metabolism and synthesis.
- Formation of Active Intermediates : Hydrolysis and other chemical transformations can lead to active intermediates that interact with biological molecules, affecting enzymatic pathways and cellular processes.
Biological Activity
Research indicates that this compound exhibits several pharmacological properties:
- Antimicrobial Activity : Similar compounds have demonstrated antimicrobial effects against various pathogens, suggesting potential efficacy in treating infections.
- Anticancer Properties : The compound may exhibit cytotoxic effects on cancer cells by influencing cell proliferation and apoptosis pathways. Its structural analogs have shown promise in cancer treatment due to their ability to inhibit tumor growth.
Case Studies
- Cytotoxicity Assays : In vitro studies have shown that this compound can induce apoptosis in cancer cell lines. The compound's mechanism involves the activation of caspases, leading to programmed cell death.
- Enzyme Interaction Studies : Research has indicated that this compound can inhibit specific cytochrome P450 enzymes, which play a significant role in drug metabolism. Such inhibition could lead to increased bioavailability of other therapeutic agents when used in combination therapies.
Comparative Analysis with Similar Compounds
Compound Name | Key Features | Biological Activity |
---|---|---|
Methyl 3-methoxybenzoate | Lacks the cyanomethyl group | Limited reactivity |
Methyl 2-(cyanomethyl)benzoate | Lacks the methoxy group | Varies; less potent than methyl 3 |
Methyl 2-(cyanomethyl)-4-methoxybenzoate | Similar structure; potential antimicrobial effects | Antimicrobial and anticancer properties |
This compound stands out due to its unique combination of functional groups that enhance its reactivity and biological activity compared to its structural analogs.
Properties
CAS No. |
1255099-42-3 |
---|---|
Molecular Formula |
C11H11NO3 |
Molecular Weight |
205.21 g/mol |
IUPAC Name |
methyl 3-(cyanomethyl)-2-methoxybenzoate |
InChI |
InChI=1S/C11H11NO3/c1-14-10-8(6-7-12)4-3-5-9(10)11(13)15-2/h3-5H,6H2,1-2H3 |
InChI Key |
MQECMPXMTFYSNV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC=C1C(=O)OC)CC#N |
Origin of Product |
United States |
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